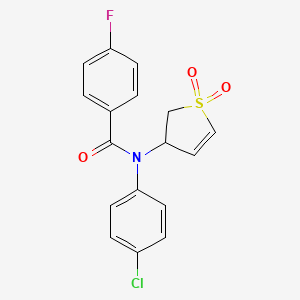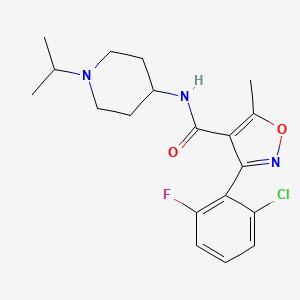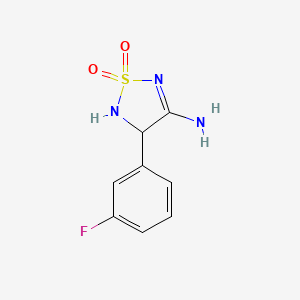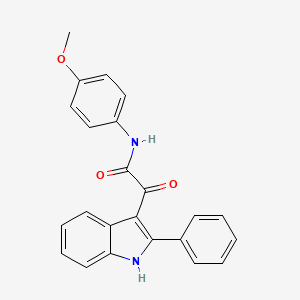
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide, also known as CTB or Compound 25, is a small molecule compound that has been studied for its potential therapeutic applications. This molecule has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for future research.
作用機序
The mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide has been found to inhibit the activity of histone deacetylase (HDAC) and heat shock protein 90 (Hsp90), which are involved in the regulation of gene expression and protein folding, respectively. Inhibition of these enzymes may lead to the activation of pro-apoptotic pathways and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide has been found to exhibit unique biochemical and physiological effects. It has been shown to induce the expression of certain genes involved in apoptosis and cell cycle arrest, while inhibiting the expression of genes involved in cell survival and proliferation. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide has also been found to modulate the activity of certain signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are involved in cancer cell growth and survival.
実験室実験の利点と制限
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes and inhibit the activity of certain enzymes. However, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide. One potential area of research is the development of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide-based therapies for cancer and inflammatory diseases. Another area of research is the optimization of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide and its potential side effects.
合成法
The synthesis of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide has been achieved through various methods, including the reaction of 4-chloroaniline with 4-fluoro-2-nitrobenzoic acid, followed by reduction and cyclization. Another method involves the reaction of 4-chloroaniline with 2,3-dihydrothiophene-1,1-dioxide, followed by the reaction with 4-fluoro-2-nitrobenzoic acid and reduction. These methods have been optimized to yield high purity and high yield of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide.
科学的研究の応用
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. Additionally, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3S/c18-13-3-7-15(8-4-13)20(16-9-10-24(22,23)11-16)17(21)12-1-5-14(19)6-2-12/h1-10,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFFYXDDNQUCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({(2R*,3R*)-3-[ethyl(methyl)amino]-2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}carbonyl)-2(1H)-pyridinone](/img/structure/B5035908.png)
![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035913.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5035920.png)

![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5035936.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B5035946.png)
![N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5035951.png)


![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole hydrobromide](/img/structure/B5035968.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1-naphthylbutanamide](/img/structure/B5035989.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine oxalate](/img/structure/B5036002.png)
![2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5036009.png)